Binding Site Superiority: 5-Fold Higher Activity vs. Sitagliptin Due to Extended S2 Pocket Interaction
Teneligliptin binds to the S1, S2, and an extended 'S2 extensive' subsite of DPP-4, an interaction that is more extensive than that of sitagliptin. This enhanced binding profile results in a fivefold higher activity compared to sitagliptin [1]. The binding advantage is attributed to teneligliptin's rigid, J-shaped structure, which reduces entropic energy loss during binding and facilitates additional hydrogen bonding with the DPP-4 active site [1].
| Evidence Dimension | DPP-4 inhibitory activity (relative potency) |
|---|---|
| Target Compound Data | Fivefold higher activity vs. sitagliptin |
| Comparator Or Baseline | Sitagliptin (baseline activity) |
| Quantified Difference | 5-fold increase in potency |
| Conditions | In vitro DPP-4 enzyme inhibition assay |
Why This Matters
For researchers requiring maximal DPP-4 inhibition in vitro, teneligliptin offers a quantifiable potency advantage over the most widely prescribed gliptin, sitagliptin.
- [1] Nabeno M, et al. A comparative study of the binding modes of recently launched dipeptidyl peptidase IV inhibitors in the active site. Biochem Biophys Res Commun. 2013;434(2):191-6. View Source
